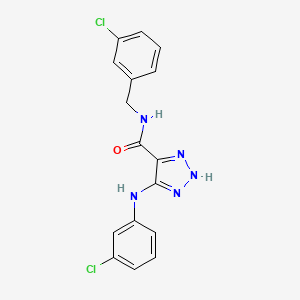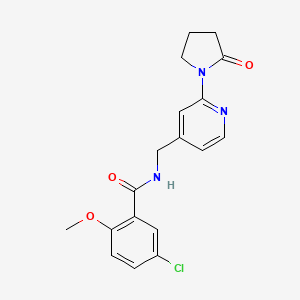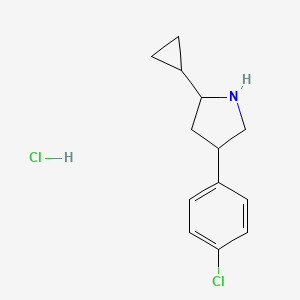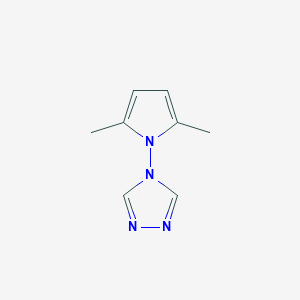![molecular formula C21H15ClFN5O2 B2580466 8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-22-8](/img/structure/B2580466.png)
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazopurinedione, which is a class of compounds known to exhibit various biological activities. The presence of chloro, methyl, and fluorophenyl groups could potentially influence these activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazopurinedione core, with phenyl rings substituted at the 8 and 7 positions. The 8-position phenyl ring carries a chlorine and a methyl group, while the 7-position phenyl ring carries a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazopurinedione core may participate in various reactions, while the halogenated phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential as antidepressant agents. They found that these compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, which could be relevant in the treatment of depression and anxiety disorders (Zagórska et al., 2016).
Chemical Synthesis Techniques
- Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility in modifying the imidazo[2,1-f]purine structure for various research purposes (Simo, Rybár, & Alföldi, 1998).
Spectral and Photophysical Properties
- Wenska et al. (2004) investigated the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are crucial for understanding their behavior in various chemical environments. This research is essential for the development of new compounds with desired physical and chemical properties (Wenska et al., 2004).
Structure-Activity Relationships
- Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing important insights into how structural changes can influence receptor activity, particularly for serotonin and dopamine receptors. This is crucial for designing new drugs with specific target profiles (Zagórska et al., 2015).
Molecular Modeling
- Molecular modeling studies have shown that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione play a significant role in the development of compounds for antidepressant and/or anxiolytic applications. These studies help in predicting the interaction of these compounds with biological targets, thus aiding in drug design (Zagórska et al., 2016).
Potential Antiviral Activity
- The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were described by Kim et al. (1978). These compounds were tested against various viruses in tissue culture, highlighting the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).
Cytotoxic Activity
- Research on the cytotoxic activity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones by Kuo et al. (1996) indicated the potential of these compounds in anticancer drug development, showcasing the diversity of applications for imidazo[2,1-f]purine derivatives (Kuo et al., 1996).
Purine Alkaloids Research
- A study by Qi et al. (2008) on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa included the analysis of purine-6,8-dione derivatives. This research contributes to the understanding of marine-derived compounds and their potential biomedical applications (Qi, Zhang, & Huang, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-11-3-8-14(9-15(11)22)28-16(12-4-6-13(23)7-5-12)10-27-17-18(24-20(27)28)26(2)21(30)25-19(17)29/h3-10H,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKHCBXBERAVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)
![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)


![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)

![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)
![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
